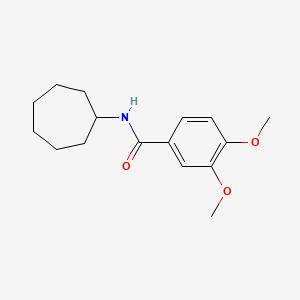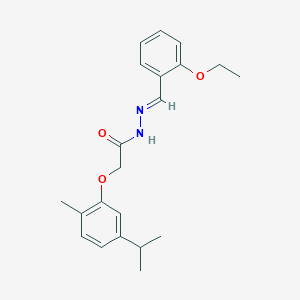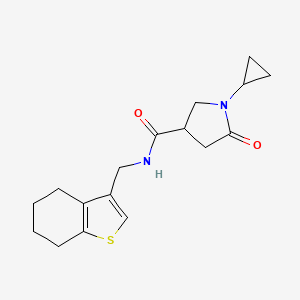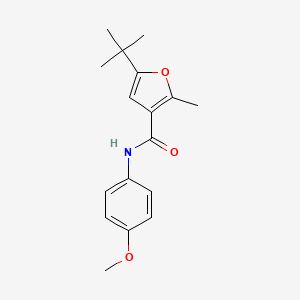![molecular formula C20H26N2O2S B5556040 (1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)
(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of bicyclic compounds known for their complex synthesis and versatile chemical and physical properties, potentially applicable in various fields of chemistry and pharmacology. Bicyclic compounds like the one mentioned often exhibit unique structural characteristics that contribute to their reactivity and interaction with biological systems.
Synthesis Analysis
Synthesis approaches for related bicyclic compounds typically involve sequential reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of functionalized diazabicyclo[3.3.1]nonan-3-ones has been achieved through regio- and diastereoselective condensation followed by stereospecific iodolactonization, highlighting the complexity and precision required in synthesizing such structures (Ullah et al., 2005).
Molecular Structure Analysis
The molecular structure of diazabicyclo[3.2.2]nonane derivatives is characterized by the presence of multiple ring systems and functional groups, which can significantly affect their conformation and stability. Crystal structure analysis of similar compounds has revealed configurations such as forced twin-chair conformations, which are stabilized by hydrogen bonds and other non-covalent interactions (Sakthivel & Jeyaraman, 2010).
Scientific Research Applications
Synthesis and Structural Studies
The chemical compound belongs to a class of substances that have been the subject of synthesis and structural analysis, revealing its potential applications in the field of medicinal chemistry and materials science. For instance, the synthesis of bicyclic σ receptor ligands, which include similar structural frameworks, has shown cytotoxic activity against various human tumor cell lines, indicating their potential as therapeutic agents in cancer treatment (Geiger et al., 2007). Additionally, studies on diazabicyclanones and diazabicyclanols have provided insights into their conformational behavior, which is crucial for understanding their interactions with biological targets (Gálvez et al., 1985).
Biological Activity and Pharmacological Potential
Research into derivatives of diazabicyclo[3.3.1]nonan-9-one has highlighted their considerable interest for the treatment of a wide range of diseases, with some compounds showing local anesthetic activity and low toxicity. This suggests their potential for further pharmacological exploration and application (Malmakova et al., 2021). Moreover, novel 3,7-diheterabicyclo[3.3.1]nonanes have demonstrated predominant class III antiarrhythmic activity in post-infarction dog models, further indicating the therapeutic potential of this chemical framework in cardiovascular diseases (Garrison et al., 1996).
properties
IUPAC Name |
(1S,5R)-6-(3-methylbut-2-enyl)-3-(2-methylsulfanylbenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-14(2)10-11-22-16-9-8-15(19(22)23)12-21(13-16)20(24)17-6-4-5-7-18(17)25-3/h4-7,10,15-16H,8-9,11-13H2,1-3H3/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFKKLIKFLCFCO-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2CCC(C1=O)CN(C2)C(=O)C3=CC=CC=C3SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC=CC=C3SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-6-(3-methylbut-2-enyl)-3-(2-methylsulfanylbenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-methyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5555957.png)


![2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5555974.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5556004.png)
![4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5556013.png)


![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5556051.png)

